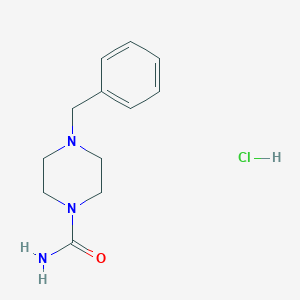

4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride

Beschreibung

4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride is a piperazine derivative featuring a benzyl group at the 4-position of the piperazine ring and an amide-linked aromatic substituent. Its molecular formula varies depending on the substituent; for example, the 4-chloro-phenyl variant is C₁₈H₂₀ClN₃O·HCl (MW: 329.83) , while the 3,4-dichloro-phenyl analog is C₁₈H₁₉Cl₂N₃O (MW: 364.28) . The compound is synthesized via reactions involving piperazine, benzyl groups, and acyl chlorides, as seen in analogous synthetic routes for related amides .

Piperazine amides are studied for their drug-like properties, including solubility, permeability, and activity against pathogens like Trypanosoma cruzi . The benzyl and aryl substituents modulate physicochemical properties, such as dipole moment and polarizability, which influence biological interactions .

Eigenschaften

IUPAC Name |

4-benzylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c13-12(16)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H2,13,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQGJWCRPDHPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Piperazine-1-carboxylic Acid Chloride

The carboxylic acid precursor, 4-benzylpiperazine-1-carboxylic acid, is treated with oxalyl chloride (or thionyl chloride) under anhydrous conditions. This reaction typically occurs in dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions. The acid chloride intermediate is highly reactive, enabling subsequent amidation.

Amidation and Hydrochloride Salt Formation

The acid chloride reacts with aqueous ammonia or ammonium hydroxide to yield the free base of 4-benzyl-1-piperazine-carboxamide. Subsequent treatment with hydrochloric acid in ethanol or diethyl ether produces the hydrochloride salt. This method achieves moderate yields (65–75%) and requires rigorous purification via recrystallization from ethanol/water mixtures.

Direct Aqueous-Phase Synthesis

A streamlined one-pot synthesis, reported by Schroth et al. (1983), bypasses the need for isolating intermediates. The protocol involves:

Reaction Conditions and Mechanism

1-Benzylpiperazine (CAS 2759-28-6) reacts with a carbamoylating agent (e.g., urea or its derivatives) in water at 50–60°C for 30 minutes. The aqueous environment facilitates nucleophilic attack by the piperazine’s secondary amine on the carbamoyl group, directly forming the amide bond. The hydrochloride salt precipitates upon cooling, yielding 83% after filtration.

Advantages and Limitations

-

Advantages : Eliminates organic solvents, reduces steps, and enhances scalability.

-

Limitations : Requires precise pH control to avoid hydrolysis of the amide bond.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Acid Chloride Route | Anhydrous, 0–5°C, THF/DCM | 65–75% | >95% | Moderate |

| Aqueous Direct Synthesis | Water, 50–60°C, 0.5 h | 83% | 90–95% | High |

Key Findings :

-

The aqueous method outperforms traditional approaches in yield and operational simplicity.

-

Acid chloride routes, while reliable, involve hazardous reagents (e.g., oxalyl chloride) and necessitate stringent safety measures.

Industrial-Scale Production Considerations

Process Optimization

Large-scale production employs continuous flow reactors to enhance heat and mass transfer during the aqueous-phase synthesis. Automated pH adjustment systems maintain optimal reaction conditions, minimizing byproducts.

Purification Techniques

Industrial batches utilize fractional crystallization with ethanol/water (3:1 v/v) to achieve >99% purity. Residual solvents are removed via vacuum drying at 40°C.

Mechanistic Insights and Reaction Optimization

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in different chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can produce a variety of derivatives useful in further chemical research.

Biology

Research has focused on the biological activities of this compound, especially its interactions with biological molecules. Preliminary studies suggest that it may have potential as a modulator for specific enzymes and receptors involved in various biochemical pathways .

Medicine

Ongoing research is exploring its therapeutic applications, particularly as a modulator of fatty acid amide hydrolase (FAAH). This enzyme is linked to pain and anxiety regulation, suggesting that 4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride could be developed into treatments for these conditions .

Case Study 1: Modulation of FAAH

A study highlighted in patent EP2937341A1 demonstrates that derivatives of this compound can effectively modulate FAAH activity. This modulation is significant for developing treatments for anxiety and pain management. The study indicates that these compounds could lead to reduced side effects compared to traditional treatments .

Another research effort focused on synthesizing various derivatives of 4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride to evaluate their biological activity. The findings indicated that certain derivatives exhibited enhanced interactions with target proteins involved in pain pathways, suggesting potential therapeutic benefits .

Wirkmechanismus

The mechanism of action of 4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 4-benzyl-1-piperazine-carboxylic acid amide hydrochloride derivatives with structurally related compounds:

Key Observations :

Drug-Likeness and Pharmacokinetics

SwissADME predictions for piperazine amides indicate:

- High Solubility : Chloro and methoxy derivatives have aqueous solubility >50 μM, suitable for oral administration .

- GI Permeability : All compounds show moderate to high permeability, with logP values ranging from 2.1 (4-Cl-phenyl) to 3.5 (cyclohexylamide) .

- Metabolic Stability : Methoxy-substituted compounds are prone to demethylation, while chloro derivatives exhibit slower hepatic clearance .

Biologische Aktivität

4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

- Molecular Formula : C12H17N3O

- Molecular Weight : 219.28 g/mol

- CAS Number : [Not provided in search results]

Biological Activity Overview

Research indicates that 4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antitumor Activity : There is evidence that compounds with similar piperazine structures have shown significant cytotoxic effects against various cancer cell lines, indicating potential antitumor activity .

- Anticonvulsant Activity : Some derivatives of piperazine have demonstrated anticonvulsant properties, which could be relevant for neurological applications .

The mechanism of action for 4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cell signaling and metabolic pathways. Similar piperazine derivatives often act as inhibitors of key enzymes or receptors, influencing cellular processes such as proliferation and apoptosis.

Case Studies and Research Findings

- Antimicrobial Studies :

-

Antitumor Activity :

- Research on piperazine-containing compounds has shown promising results in inhibiting cancer cell growth. For instance, compounds similar to 4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride were tested against A673 sarcoma cells, revealing significant cytotoxicity with IC50 values in the low micromolar range .

- Anticonvulsant Activity :

Comparative Analysis

The following table summarizes the biological activities of 4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride compared to other known piperazine derivatives:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Anticonvulsant Activity |

|---|---|---|---|

| 4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride | Moderate | Significant | Potential |

| Piperazine derivative A | High | Moderate | High |

| Piperazine derivative B | Low | Significant | Moderate |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride with high yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., anhydrous solvents, controlled temperature) to minimize side reactions. Purification via recrystallization or column chromatography using polar solvents (e.g., methanol/ethyl acetate mixtures) improves purity. Monitor intermediates using thin-layer chromatography (TLC) and confirm final product purity via HPLC (>98%) .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the piperazine backbone and benzyl substitution patterns. FT-IR identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±0.001 Da) .

Q. How should researchers validate purity for pharmaceutical applications?

- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against reference standards. For trace impurities, use LC-MS with electrospray ionization (ESI) to detect ionizable byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize neurological target engagement?

- Methodological Answer : Synthesize derivatives with modifications to the benzyl group (e.g., halogenation, methoxy substitutions) and assess binding affinity via radioligand assays (e.g., dopamine D2/D3 receptors). Evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) using in vitro models like PAMPA-BBB .

Q. What computational strategies predict binding affinity to serotonin or dopamine receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with receptor residues). Validate predictions via molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Q. How can discrepancies in solubility and stability data across studies be resolved?

- Methodological Answer : Standardize experimental conditions (pH 7.4 buffer, 25°C) for solubility measurements. Use dynamic light scattering (DLS) to detect aggregation. For stability, conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS .

Q. What role does X-ray crystallography play in confirming stereochemical configurations?

- Methodological Answer : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid). Analyze crystal packing and hydrogen-bonding networks using single-crystal X-ray diffraction (Cu-Kα radiation). Compare experimental data with simulated powder patterns to confirm stereochemistry .

Q. How can cytotoxicity be mitigated during preclinical testing without compromising therapeutic efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.